molecular formula C12H9ClN2O2S B1389560 6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride CAS No. 1177093-02-5

6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride

Cat. No.: B1389560
CAS No.: 1177093-02-5
M. Wt: 280.73 g/mol
InChI Key: AZQQXYLKEFPOIZ-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 280.73 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 62% and the melting point was between 231-233 °C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H8N2O2S . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 201-203 °C .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been shown to alter gene expression patterns, leading to changes in the production of proteins that are vital for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its efficacy and the extent of its effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S.ClH/c15-11(16)10-7-14-6-9(13-12(14)17-10)8-4-2-1-3-5-8;/h1-7H,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQQXYLKEFPOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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